N10,N10'-Bis(4-methylnaphthalen-1-YL)-N10,N10'-dip-tolyl-9,9'-bianthracene-10,10'-diamine
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Overview
Description
N10,N10’-Bis(4-methylnaphthalen-1-YL)-N10,N10’-dip-tolyl-9,9’-bianthracene-10,10’-diamine is a complex organic compound with the molecular formula C64H48N2 and a molecular weight of 845.08 g/mol . This compound is characterized by its intricate structure, which includes multiple aromatic rings and nitrogen atoms. It is primarily used in advanced materials science and organic electronics due to its unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N10,N10’-Bis(4-methylnaphthalen-1-YL)-N10,N10’-dip-tolyl-9,9’-bianthracene-10,10’-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Anthracene Core: The anthracene core is synthesized through a Friedel-Crafts alkylation reaction.
Introduction of Naphthalene and Tolyl Groups: The naphthalene and tolyl groups are introduced via a series of Suzuki-Miyaura cross-coupling reactions.
Final Amination: The final step involves the amination of the anthracene core with the naphthalene and tolyl groups under palladium-catalyzed conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N10,N10’-Bis(4-methylnaphthalen-1-YL)-N10,N10’-dip-tolyl-9,9’-bianthracene-10,10’-diamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anthracenes, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N10,N10’-Bis(4-methylnaphthalen-1-YL)-N10,N10’-dip-tolyl-9,9’-bianthracene-10,10’-diamine has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Materials Science: This compound is utilized in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: It is studied for its potential use in bioimaging and as a fluorescent probe due to its strong fluorescence.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Mechanism of Action
The mechanism by which N10,N10’-Bis(4-methylnaphthalen-1-YL)-N10,N10’-dip-tolyl-9,9’-bianthracene-10,10’-diamine exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: It interacts with specific proteins and enzymes, modulating their activity.
Pathways Involved: The compound influences various signaling pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N10,N10’-Bis(4-methylnaphthalen-1-YL)-N10,N10’-diphenyl-9,9’-bianthracene-10,10’-diamine
- N10,N10’-Bis(4-methylnaphthalen-1-YL)-N10,N10’-di-p-tolyl-9,9’-bianthracene-10,10’-diamine
Uniqueness
N10,N10’-Bis(4-methylnaphthalen-1-YL)-N10,N10’-dip-tolyl-9,9’-bianthracene-10,10’-diamine is unique due to its specific combination of naphthalene and tolyl groups, which confer distinct electronic properties. This makes it particularly valuable in applications requiring high charge mobility and stability.
Properties
Molecular Formula |
C64H48N2 |
---|---|
Molecular Weight |
845.1 g/mol |
IUPAC Name |
10-[10-(4-methyl-N-(4-methylnaphthalen-1-yl)anilino)anthracen-9-yl]-N-(4-methylnaphthalen-1-yl)-N-(4-methylphenyl)anthracen-9-amine |
InChI |
InChI=1S/C64H48N2/c1-41-29-35-45(36-30-41)65(59-39-33-43(3)47-17-5-7-19-49(47)59)63-55-25-13-9-21-51(55)61(52-22-10-14-26-56(52)63)62-53-23-11-15-27-57(53)64(58-28-16-12-24-54(58)62)66(46-37-31-42(2)32-38-46)60-40-34-44(4)48-18-6-8-20-50(48)60/h5-40H,1-4H3 |
InChI Key |
LQCFQPXIFXUSJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C3=CC=CC=C32)C)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=C8C=CC=CC8=C(C9=CC=CC=C97)N(C1=CC=C(C=C1)C)C1=CC=C(C2=CC=CC=C21)C |
Origin of Product |
United States |
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